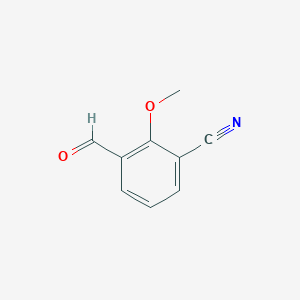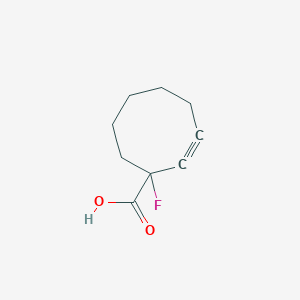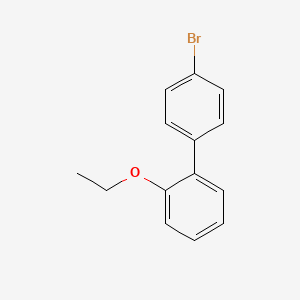
4-Bromo-2'-ethoxybiphenyl
Descripción general
Descripción
4-Bromo-2’-ethoxybiphenyl is a chemical compound with the molecular formula C14H13BrO and a molecular weight of 277.16 . It is used in scientific research and has diverse applications, from organic synthesis to material science.
Synthesis Analysis
The synthesis of 4-Bromo-2’-ethoxybiphenyl or similar compounds typically involves multiple steps, including lithiation reactions and bromination . The exact method can vary depending on the specific requirements of the synthesis.Molecular Structure Analysis
The molecular structure of 4-Bromo-2’-ethoxybiphenyl consists of a biphenyl core with a bromo group at the 4-position and an ethoxy group at the 2’-position . The exact structure can be determined using spectroscopic techniques .Chemical Reactions Analysis
The specific chemical reactions involving 4-Bromo-2’-ethoxybiphenyl can vary depending on the context. In general, the bromo group can participate in various substitution reactions, and the ethoxy group can undergo reactions typical of ethers .Physical And Chemical Properties Analysis
4-Bromo-2’-ethoxybiphenyl has a predicted boiling point of 329.8±17.0 °C and a predicted density of 1.310±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Application 1: Recreational Drug Research
- Summary of Application: 2C-B is a synthetic drug with hallucinogenic activity similar to LSD, mescaline, and psilocybin. It gained popularity during the mid-1980s as a replacement of choice for LSD and psilocybin .
- Methods of Application: It is consumed orally in tablets which typically contain 5 mg, in doses of between 10 and 50 mg. It may also be insufflated in powdered form .
- Results or Outcomes: The effects may last for two to five hours and after-effects may last between two and four hours. It is reportedly excreted, in urine, as native drug for up to three hours after ingestion .
Application 2: Synthesis of Molecularly Imprinted Polymers
- Summary of Application: The study aimed to create a material with selective recognition of 2C-B by synthesizing a series of molecularly imprinted polymers (MIP) using 2C-B as the template .
- Methods of Application: Both thermal and microwave-assisted polymerization processes were employed. The molar ratio between the template molecule (2C-B) and functional monomer (MAA) was 1:4, utilizing a microwave-assisted polymerization process .
- Results or Outcomes: Isotherm studies revealed a Langmuir’s maximum absorption capacity (Bmax) value of 115.6 μmol·mg −1 and Kd values of 26.7 μM for this material. An imprint factor of 4.2 was determined for this material, against the corresponding non-imprinted polymer .
Propiedades
IUPAC Name |
1-bromo-4-(2-ethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-2-16-14-6-4-3-5-13(14)11-7-9-12(15)10-8-11/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXAMWIOBPWCGJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2'-ethoxybiphenyl | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(8-Azabicyclo[3.2.1]octan-3-yl)(pyridin-2-yl)methanone hydrochloride](/img/structure/B1450517.png)
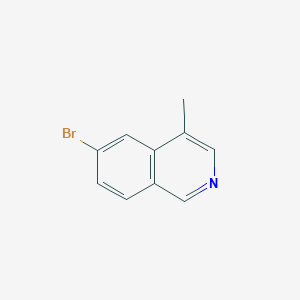
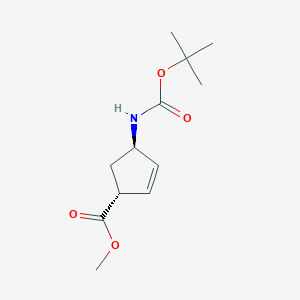
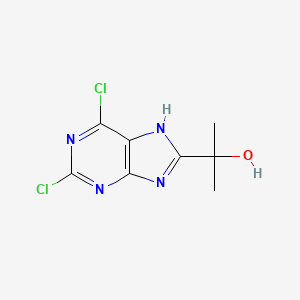
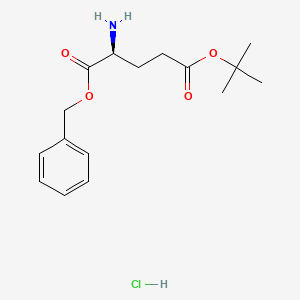
![2,7-Dimethylimidazo[1,2-a]pyridine-3-sulfonyl chloride](/img/structure/B1450523.png)
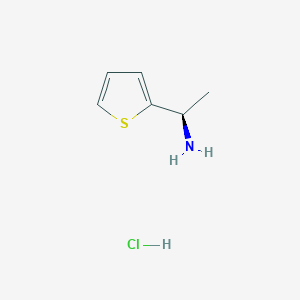
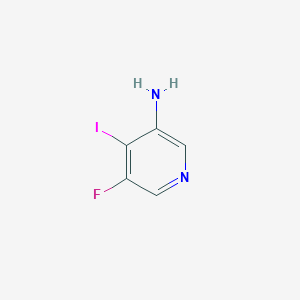
![3-bromo-2,8-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1450529.png)
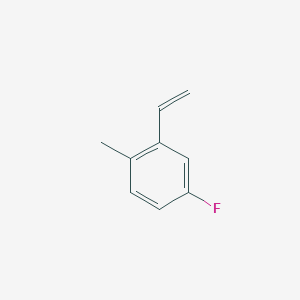
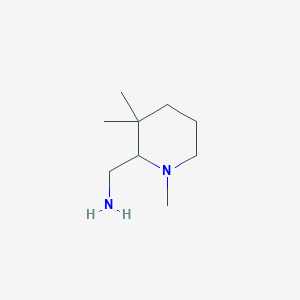
![2,4,6-Trichlorothieno[3,2-d]pyrimidine](/img/structure/B1450534.png)
